molecular formula C13H14N2O2S B2674240 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one CAS No. 2176124-95-9

3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one

Cat. No.: B2674240
CAS No.: 2176124-95-9
M. Wt: 262.33
InChI Key: FHPOVGVOWXZYCK-UHFFFAOYSA-N
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Description

3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one is a synthetic compound based on the 3,4-dihydroquinazolin-4-one scaffold, a structure of high interest in medicinal chemistry and drug discovery. Quinazolinone derivatives are recognized as privileged structures due to their broad spectrum of biological activities. They have been extensively investigated as inhibitors for various therapeutic targets. Related compounds have been studied as allosteric inhibitors of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), a key viral enzyme, demonstrating the scaffold's relevance in antiviral research . Furthermore, structurally similar 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogues have shown potent, broad-spectrum cytotoxic activity against a panel of human cancer cell lines, including colon, breast, glioblastoma, and lung cancers . The mechanism of action for these active analogues is often linked to the inhibition of tubulin polymerisation, which disrupts cell division and leads to G2/M phase cell cycle arrest . The specific 3-methyl and thiolan-3-yloxy substitutions on this particular compound are designed to explore novel chemical space and modulate its physicochemical and pharmacological properties. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis or as a candidate for phenotypic screening in oncology and infectious disease programs. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-2-(thiolan-3-yloxy)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15-12(16)10-4-2-3-5-11(10)14-13(15)17-9-6-7-18-8-9/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPOVGVOWXZYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the thiolan-3-yloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with thiolan-3-ol under basic conditions.

    Methylation: The final step involves the methylation of the quinazolinone core using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to a dihydroquinazoline derivative.

    Substitution: The thiolan-3-yloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can act as a hydrogen bond donor or acceptor, facilitating binding to the active site of enzymes. The thiolan-3-yloxy group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets or other functional groups within the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4-one derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Substituents Biological Activity Key Differences Reference
This compound 3-methyl, 2-(thiolan-3-yloxy) Not explicitly reported (likely varies with thiolan’s sulfur interactions) Unique thiolan-3-yloxy group enhances lipophilicity and potential sulfur-mediated binding.
3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives 3-phenyl, 2-phenylethenyl (with sulfonamide groups) COX-2 inhibition (up to 47.1% at 20 μM) Sulfonamide groups improve COX-2 selectivity; absence of sulfur heterocycles reduces metabolic stability.
Compound 7A1 (3-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one) Bromophenyl, sulfanyl-thiadiazole Not explicitly reported Bromine enhances halogen bonding; sulfanyl-thiadiazole may confer antitumor potential.
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5a-e) Thioxothiazolidinone-quinazolinone hybrids No cytotoxicity (tested against Hep-G2, LU-1, HeLa cells) Dual heterocyclic scaffolds reduce cytotoxicity despite individual moieties’ anticancer potential.
6-Bromo-2,3-tetramethylen-3,4-dihydroquinazolin-4-one 6-bromo, tetramethylene ring Not explicitly reported Bromine substitution may alter reactivity; tetramethylene ring increases rigidity.

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity :

  • Sulfur-Containing Groups : The thiolan-3-yloxy group in the target compound may improve membrane permeability and enzyme inhibition via sulfur-mediated interactions (e.g., hydrogen bonding or covalent modifications) compared to oxygen-based ethers (e.g., benzoyloxy in ) .
  • Halogen Substitutions : Bromine in 7A1 () and 6-bromo derivatives () enhances halogen bonding with biological targets, a feature absent in the methyl-substituted target compound.

COX-2 Inhibition vs. Cytotoxicity: Sulfonamide-containing derivatives () show COX-2 inhibition, likely due to sulfonamide’s role in mimicking endogenous substrates. Hybrid thioxothiazolidinone-quinazolinones () lacked cytotoxicity, suggesting that combining scaffolds can unpredictably nullify individual moieties’ activities .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves etherification at position 2, similar to methods in (e.g., condensation with thiolan-3-ol). This contrasts with sulfonamide derivatives (), which require sulfonation steps .

Biological Activity

3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O1S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_1\text{S}

This structure includes a quinazolinone core with a thiolane moiety, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinazolinones, including this compound. The compound has shown promising activity against various bacterial strains. For instance, it was evaluated for its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. A notable study reported the following IC50 values for human cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)226
A549 (lung cancer)242.52

These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Quinazolinones have been shown to interfere with DNA replication processes in cancer cells.
  • Protein Binding : The compound may act as a targeted covalent binder to specific proteins involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Case Studies

A recent case study highlighted the synthesis and evaluation of various quinazolinone derivatives, including this compound. The study focused on optimizing the synthesis via microwave-assisted methods, achieving yields up to 78%. The derivatives were then screened for their biological activities, revealing that modifications on the thiolane ring significantly affected their potency.

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